2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-12-11-13(2)21-19(20-12)25-9-7-24(8-10-25)18-14(3)15(4)22-17(23-18)16-5-6-16/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWGOSODNDHOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
- Molecular Formula : C₂₂H₂₈N₆
- Molecular Weight : 376.5 g/mol (calculated based on formula)
- CAS Number: Not explicitly provided in evidence (the closest analog in evidence 7 has CAS 2549028-53-5 but differs in substituents) .
- SMILES : CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C3=NC(=NC(=C3C)C)C)C
- Key Features : Contains a cyclopropyl group at position 2, two methyl groups at positions 5 and 6, and a piperazine-linked 4,6-dimethylpyrimidin-2-yl moiety.
For instance, evidence 3 and 6 highlight reactions where 2-chloro-4,6-dimethylpyrimidine is reacted with excess piperazine to minimize byproduct formation .
Comparison with Structural Analogs
2-[4-(4,6-Dimethylpyrimidin-2-yl)Piperazin-1-yl]-4,6-Dimethylpyrimidine
2,2'-(Piperazine-1,4-Diyl)Dipyrimidine (MM0464.12)
- Structure : Dimeric pyrimidine linked via piperazine .
- Key Difference: No cyclopropyl or methyl substituents on the pyrimidine rings.
- Functional Implication : The symmetrical structure may enhance π-π stacking interactions but reduce selectivity in biological systems compared to the asymmetrical target compound.
Copper Complex with 2-[(4,6-Dimethylpyrimidin-2-yl)Disulfanyl]-4,6-Dimethylpyrimidine Ligand
- Structure : Dinuclear Cu(I) complex with a disulfanyl-bridged ligand .
- Comparison : The ligand shares the 4,6-dimethylpyrimidin-2-yl group but incorporates a disulfanyl linkage instead of a piperazine. This structural variation highlights the versatility of pyrimidine derivatives in coordination chemistry versus medicinal applications.
2-Cyclopropyl-4-[4-(6-Ethyl-5-Fluoropyrimidin-4-yl)Piperazin-1-yl]-5,6-Dimethylpyrimidine (BK81815)
- Structure : Differs in the pyrimidine substituents (6-ethyl-5-fluoro vs. 4,6-dimethyl) .
- Impact of Substituents : The fluorine atom and ethyl group may enhance lipophilicity and metabolic stability compared to the target compound.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Relevance to Target Compound |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₈N₆ | 376.5 | Cyclopropyl, 5,6-dimethyl, piperazine link | Reference compound |
| 2-[4-(4,6-Dimethylpyrimidin-2-yl)Piperazin-1-yl]-4,6-Dimethylpyrimidine | C₁₆H₂₂N₆ | 298.4 | Piperazine link, 4,6-dimethyl | Byproduct in synthesis; lacks cyclopropyl |
| 2,2'-(Piperazine-1,4-Diyl)Dipyrimidine (MM0464.12) | C₁₂H₁₄N₈ | 270.3 | Symmetrical pyrimidine dimer | Highlights piperazine connectivity |
| BK81815 (6-Ethyl-5-Fluoro Analog) | C₁₉H₂₅FN₆ | 356.4 | 6-Ethyl-5-fluoro, cyclopropyl | Substituent-driven pharmacokinetic changes |
Research Findings and Implications
Structural-Activity Relationships (SAR)
Pharmacological Potential
- Cancer Therapy : mentions indolylpyrimidylpiperazines in gastrointestinal cancer therapy, suggesting that the target compound’s piperazine-pyrimidine scaffold may have similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
